Cas no 75659-07-3 (2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide)
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide é um composto orgânico com uma estrutura estereoquímica definida, apresentando centros quirais que conferem especificidade molecular. Sua estrutura combina grupos funcionais hidroxila, amida e amina, contribuindo para potenciais interações bioquímicas seletivas. A presença do núcleo benzamídico substituído oferece estabilidade térmica e química, enquanto a cadeia fenilalquilamina promove afinidade a sistemas biológicos. A configuração estereoespecífica (R) nos centros quirais pode otimizar a atividade farmacológica, reduzindo efeitos inespecíficos. Aplicações incluem pesquisa em desenvolvimento de fármacos, onde atua como intermediário avançado para moléculas com atividade adrenérgica ou cardioprotetora. Sua pureza enantiomérica é crítica para estudos de relação estrutura-atividade.
75659-07-3 structure
Product Name:2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide
N.o CAS:75659-07-3
MF:C19H24N2O3
MW:328.405465126038
MDL:MFCD00072111
CID:565932
PubChem ID:134044
Update Time:2025-10-22
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide
- (R,R)-Labetalol
- Benzamide,2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-methyl-3-phenylpropyl]amino]ethyl]-
- DILEVALOL
- (+/-)-labetalol
- 5-[1-HYDROXY-2-[(1-METHYL-3-PHENYLPROPYLAMINO)ETHYL]]SALICYLAMIDE
- 5-[1-hydroxy-2-[(1-methyl-3-phenylpropylamino)ethyl]saicylamide
- albetol
- ibidomide
- LABETOLOL
- DILEVALOL [INN]
- (-)-5-((1R)-1-Hydroxy-2-((1R)-1-methyl-3-phenylpropylamino)ethyl)salicylamid [IUPAC]
- CHEBI:94471
- Unicarde
- (-)-5-((1R)-1-Hydroxy-2-((1R)-1-methyl-3-phenylpropylamino)ethyl)salicylamid
- BRD-K04389336-001-01-1
- LABETALOL (R,R)-FORM [MI]
- UNII-P6629XE33T
- 72487-32-2
- SCHEMBL79468
- Levadil
- Benzamide, 2-hydroxy-5-((1R)-1-hydroxy-2-(((1R)-1-methyl-3-phenylpropyl)amino)ethyl)-
- Dilevalon
- EINECS 276-693-0
- Dilevalolum
- DILEVALOL [MART.]
- BDBM50470811
- Labetalol (r,r)-form
- Levadil Hydrochloride
- Dilevalolum [Latin]
- Unicard
- 75659-07-3
- Benzamide, 2-hydroxy-5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-, (R-(R*,R*))-
- 2-Hydroxy-5-((1R)-1-hydroxy-2-(((1R)-1-methyl-3-phenylpropyl)amino)ethyl)benzamide
- CHEMBL27193
- BIDD:GT0521
- DTXSID2043828
- (+)-5-((1R)-1-HYDROXY-2-(((1R)-1-METHYL-3-PHENYLPROPYL)AMINO)ETHYL)SALICYLAMIDE
- Dilevalon Hydrochloride
- (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
- DILEVALOL [WHO-DD]
- Q27166331
- NS00068104
- 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide
- Dilevalol [INN:BAN]
- AKOS016014035
- P6629XE33T
- (R,R)-Dilevalol
- SGUAFYQXFOLMHL-ACJLOTCBSA-N
-
- MDL: MFCD00072111
- Inchi: 1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1
- Chave InChI: SGUAFYQXFOLMHL-ACJLOTCBSA-N
- SMILES: O[C@H](C1C=CC(=C(C(N)=O)C=1)O)CN[C@H](C)CCC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 328.17900
- Massa monoisotópica: 328.178693
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 8
- Complexidade: 385
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 7
- XLogP3: none
- Superfície polar topológica: 95.6
Propriedades Experimentais
- Densidade: 1.2
- Ponto de ebulição: 552.7°C at 760 mmHg
- Ponto de Flash: 288.1°C
- Índice de Refracção: 1.609
- PSA: 95.58000
- LogP: 3.22660
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121740-1g |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide |
75659-07-3 | 95% | 1g |
$1267.20 | 2023-09-01 | |
| eNovation Chemicals LLC | D523050-500mg |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)aMino)ethyl)benzaMide |
75659-07-3 | 97% | 500mg |
$1520 | 2023-09-03 | |
| eNovation Chemicals LLC | D523050-1g |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)aMino)ethyl)benzaMide |
75659-07-3 | 97% | 1g |
$3240 | 2023-09-03 | |
| eNovation Chemicals LLC | D523050-5mg |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)aMino)ethyl)benzaMide |
75659-07-3 | 97% | 5mg |
$180 | 2025-02-20 | |
| eNovation Chemicals LLC | D523050-5mg |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)aMino)ethyl)benzaMide |
75659-07-3 | 97% | 5mg |
$180 | 2024-05-24 | |
| Crysdot LLC | CD12036144-1g |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide |
75659-07-3 | 95+% | 1g |
$1583 | 2024-07-24 | |
| eNovation Chemicals LLC | D523050-5mg |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)aMino)ethyl)benzaMide |
75659-07-3 | 97% | 5mg |
$180 | 2025-02-28 |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide Literatura Relacionada
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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